molecular formula C16H12Cl2N2O2 B6335651 Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate CAS No. 1352999-91-7

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate

Cat. No.: B6335651
CAS No.: 1352999-91-7
M. Wt: 335.2 g/mol
InChI Key: DYZBXVFCIKHDQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be compared with other carbamate compounds, such as:

    Methyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a benzyl group.

    Phenyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

benzyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-13-7-6-12(8-14(13)18)15(9-19)20-16(21)22-10-11-4-2-1-3-5-11/h1-8,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZBXVFCIKHDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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